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molecular formula C11H12N2O4 B8812282 Methyl 1-(4-nitrophenyl)azetidine-3-carboxylate CAS No. 887596-04-5

Methyl 1-(4-nitrophenyl)azetidine-3-carboxylate

Cat. No. B8812282
M. Wt: 236.22 g/mol
InChI Key: NOKVALHWMPCNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302989B2

Procedure details

A solution of methyl azetidine-3-carboxylate hydrochloride (1.236 g, 8.15 mmol) and N-methylmorpholine (2.338 ml, 21.26 mmol) in dimethylformamide (10 mL) was treated with a solution of 1-fluoro-4-nitrobenzene (1 g, 7.09 mmol) in dimethylformamide (7 mL) and the reaction was allowed to stir at room temperature for 60 hours. Water (50 mL) was added and the resulting suspension was stirred 10 minutes and filtered. The collected solid was washed with water and dried under vacuum. Flash chromatography of the collected solid provided the title compound.
Quantity
1.236 g
Type
reactant
Reaction Step One
Quantity
2.338 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:5][CH:4]([C:6]([O:8][CH3:9])=[O:7])[CH2:3]1.CN1CCOCC1.F[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1.O>CN(C)C=O>[N+:24]([C:21]1[CH:22]=[CH:23][C:18]([N:2]2[CH2:5][CH:4]([C:6]([O:8][CH3:9])=[O:7])[CH2:3]2)=[CH:19][CH:20]=1)([O-:26])=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
1.236 g
Type
reactant
Smiles
Cl.N1CC(C1)C(=O)OC
Name
Quantity
2.338 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting suspension was stirred 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CC(C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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